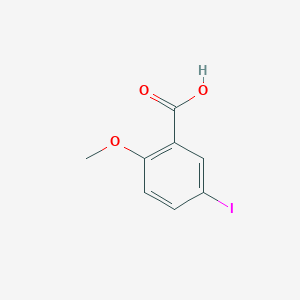

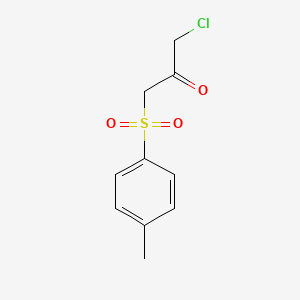

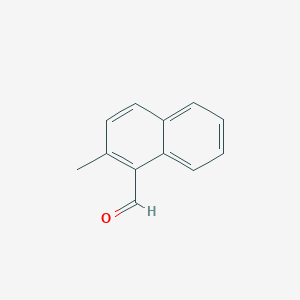

![molecular formula C14H17N3O4S2 B1308421 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid CAS No. 899721-22-3](/img/structure/B1308421.png)

4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid is a derivative of benzothiadiazole, which is a heterocyclic compound containing sulfur and nitrogen within a fused ring system. This class of compounds is known for its diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of benzothiadiazole derivatives often involves the functionalization of the core structure to introduce various substituents that can modulate the compound's physical, chemical, and biological properties. For example, the paper titled "4-Amino-2,1,3-benzothiadiazole as a Removable Bidentate Directing Group for the Pd(II)-Catalyzed Arylation/Oxygenation of sp2/sp3 β-C-H Bonds of Carboxamides" describes the use of 4-amino-2,1,3-benzothiadiazole as a directing group in palladium-catalyzed C-H activation and functionalization reactions. This approach could potentially be applied to the synthesis of the compound by using a similar bidentate directing group strategy to introduce the sulfonylamino-methyl group onto the cyclohexanecarboxylic acid moiety.

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives is characterized by the presence of a benzothiadiazole ring, which can influence the electronic properties of the molecule through resonance and inductive effects. The paper on the hydrolysis and photolysis of a related quinol ester provides insights into how the benzothiadiazole substituent can stabilize certain intermediates through resonance, suggesting that similar stabilization might occur in the compound of interest.

Chemical Reactions Analysis

Benzothiadiazole derivatives can undergo various chemical reactions, including hydrolysis and photolysis, as demonstrated in the study of a model anti-tumor quinol ester . The presence of the benzothiadiazole moiety can affect the rate and selectivity of these reactions, which is important for understanding the reactivity and potential metabolism of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole derivatives, such as solubility and thermal stability, can be influenced by the nature of the substituents attached to the core structure. The paper on the synthesis and characterization of co-crystals shows that the formation of hydrogen bonds and other intermolecular interactions in the crystal lattice can affect the solubility of the compounds. These findings could be relevant to the solubility and stability of 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid, as similar intermolecular interactions might be present.

Wissenschaftliche Forschungsanwendungen

Platelet Aggregation Inhibition

The compound's derivative, N-(2,1,3-benzothiadiazol-4-yl)anthranilic acid, has been studied for its effects on platelet aggregation. This research indicates potential applications in conditions where platelet aggregation inhibition is beneficial (Elslager & Haley, 1972).

EP Receptor Affinities

Research on sulfonamide derivatives, including those related to benzothiadiazole, explores their potential as EP1 receptor antagonists. This implicates possible applications in medical conditions associated with EP receptor activity (Naganawa et al., 2006).

Catalysis in Organic Synthesis

The compound's role as a bidentate directing group for Pd(II)-catalyzed sp2/sp3 C-H activation/functionalization in various carboxamide systems suggests significant utility in organic synthesis, particularly in the modification of complex organic molecules (Reddy et al., 2016).

Coordination Chemistry and Crystal Engineering

Functionalized benzothiadiazoles, including 4-amino-2,1,3-benzothiadiazole, have novel applications in metal coordination chemistry and crystal engineering. This research opens up possibilities in the design of new materials and compounds for various technological applications (Bashirov et al., 2014).

Antimicrobial and Antitubercular Activities

Compounds derived from 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, a related compound, have been evaluated for antimicrobial and antitubercular activities. This suggests potential applications in the development of new antimicrobial agents (Dave et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c18-14(19)10-6-4-9(5-7-10)8-15-23(20,21)12-3-1-2-11-13(12)17-22-16-11/h1-3,9-10,15H,4-8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCPNJCAPZVNJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

amino]-acetic acid](/img/structure/B1308374.png)